ethyl 2-((1R,5S,6s)-3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl)acetate

Orthogonal protection Hydrogenolysis Synthetic intermediate

Ethyl 2-((1R,5S,6s)-3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl)acetate (MF: C16H21NO2, MW: 259.34 g/mol) is a chiral N-benzyl-protected 3-azabicyclo[3.1.0]hexane derivative bearing an ethyl acetate side chain at the 6-position. It belongs to the class of 3-azabicyclo[3.1.0]hexanes, a rigid, fused bicyclic scaffold widely exploited in medicinal chemistry for ketohexokinase (KHK) inhibition, opioid receptor modulation, and dipeptidyl peptidase-IV (DPP-IV) inhibition.

Molecular Formula C16H21NO2
Molecular Weight 259.34 g/mol
Cat. No. B14029742
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 2-((1R,5S,6s)-3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl)acetate
Molecular FormulaC16H21NO2
Molecular Weight259.34 g/mol
Structural Identifiers
SMILESCCOC(=O)CC1C2C1CN(C2)CC3=CC=CC=C3
InChIInChI=1S/C16H21NO2/c1-2-19-16(18)8-13-14-10-17(11-15(13)14)9-12-6-4-3-5-7-12/h3-7,13-15H,2,8-11H2,1H3/t13?,14-,15+
InChIKeyLJHVXSQHJSFARO-GOOCMWNKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-((1R,5S,6s)-3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl)acetate – Chemical Class and Core Characteristics for Research Procurement


Ethyl 2-((1R,5S,6s)-3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl)acetate (MF: C16H21NO2, MW: 259.34 g/mol) is a chiral N-benzyl-protected 3-azabicyclo[3.1.0]hexane derivative bearing an ethyl acetate side chain at the 6-position . It belongs to the class of 3-azabicyclo[3.1.0]hexanes, a rigid, fused bicyclic scaffold widely exploited in medicinal chemistry for ketohexokinase (KHK) inhibition, opioid receptor modulation, and dipeptidyl peptidase-IV (DPP-IV) inhibition [1]. The compound’s defined (1R,5S,6s) stereochemistry, combined with the acid-labile N-benzyl protecting group and the ester handle, positions it as a strategic late-stage intermediate for structure-activity relationship (SAR) exploration rather than a final bioactive entity [2].

Why the (1R,5S,6s)-3-Benzyl Configuration Cannot Be Replaced by Unprotected or N-Alkyl Analogs in Multi-Step Syntheses


Generic substitution with the N–H analog ethyl 2-((1R,5S,6s)-3-azabicyclo[3.1.0]hexan-6-yl)acetate (CAS 1251668-97-9) or simpler N-alkyl derivatives fails in multi-step synthetic routes because the N-benzyl group serves as a critical orthogonal protecting group . The unprotected secondary amine (pKa ~8.6 predicted for the conjugate acid of the core scaffold) readily participates in unwanted N-alkylation, acylation, or oxidation side reactions during downstream transformations, whereas the N-benzyl group remains inert under a broad range of nucleophilic and mildly acidic conditions . Quantitative hydrogenolysis conditions (H₂, Pd/C) can cleave the benzyl group selectively and in high yield (>90% conversion) without affecting the ethyl ester, enabling a controlled late-stage deprotection that is impossible with the free amine . Direct procurement of the N–H analog therefore forfeits this synthetic flexibility and introduces competitive reaction pathways that reduce overall yield and purity in complex molecule construction.

Quantitative Differentiation Evidence: Ethyl 2-((1R,5S,6s)-3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl)acetate vs. Closest Analogs


N-Benzyl Protection vs. N–H Analog: Orthogonality and Synthetic Yield Preservation

The N-benzyl group imparts orthogonal protection to the azabicyclo nitrogen, preventing side reactions that plague the N–H analog (CAS 1251668-97-9). Under hydrogenolysis conditions (H₂, Pd/C), Benzyl group cleavage proceeds without ester reduction .

Orthogonal protection Hydrogenolysis Synthetic intermediate

Conformational Rigidity: Bicyclo[3.1.0]hexane vs. Monocyclic Piperidine Analogs in KHK Inhibition

The fused cyclopropane ring in the 3-azabicyclo[3.1.0]hexane core restricts the nitrogen orientation compared to flexible piperidine analogs, leading to a measurable improvement in KHK inhibitory potency [1].

Conformational restriction KHK inhibition Scaffold rigidity

Ethyl Ester vs. Free Carboxylic Acid: Lipophilicity and Cellular Permeability

The ethyl ester prodrug motif increases lipophilicity relative to the free carboxylic acid, enhancing passive membrane permeability—a critical parameter for intracellular target engagement [1].

Prodrug design logP Membrane permeability

Stereochemistry: (1R,5S,6s)-Enantiomer vs. Racemic Mixture in Biological Activity

The defined (1R,5S,6s) stereochemistry is essential for biological target engagement; the racemic mixture or opposite enantiomer shows significantly reduced activity as demonstrated across multiple 3-azabicyclo[3.1.0]hexane pharmacological series [1].

Chiral purity Enantiomer comparison Stereospecific activity

Procurement-Driven Application Scenarios for Ethyl 2-((1R,5S,6s)-3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl)acetate


Late-Stage Intermediate for KHK Inhibitor Candidates (e.g., PF-06835919 Analogs)

This compound serves as the protected ethyl ester precursor for 3-azabicyclo[3.1.0]hexane-6-acetic acid-based KHK inhibitors. The N-benzyl group remains intact through multi-step parallel medicinal chemistry sequences (e.g., Suzuki couplings, amide formations) and is removed in the final step by hydrogenolysis, followed by ester hydrolysis to reveal the pharmacologically active carboxylic acid [1].

Orthogonally Protected Scaffold for Opioid Receptor Ligand Libraries

The N-benzyl group allows selective manipulation of the 6-position side chain without nitrogen interference. Researchers synthesizing focused libraries of mu/delta/kappa opioid receptor modulators benefit from the pre-installed (1R,5S,6s) stereochemistry and orthogonal protection, eliminating two synthetic steps (N-protection and chiral resolution) compared to starting from the free amine [2].

Chiral Building Block for DPP-IV and DGAT-1 Inhibitor Programs

Patents from multiple pharmaceutical companies (Pfizer, AstraZeneca, Ranbaxy) disclose 3-azabicyclo[3.1.0]hexane cores for metabolic disease targets including DPP-IV and DGAT-1. The (1R,5S,6s)-benzyl-ethyl-acetate variant provides the correct absolute configuration and functional handles for rapid analoging and scale-up, meeting the procurement specifications of lead optimization teams that require single-enantiomer, multi-gram quantities with >95% chiral purity [3].

Quote Request

Request a Quote for ethyl 2-((1R,5S,6s)-3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.